molecular formula C7H10N2O2S B11783176 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B11783176
M. Wt: 186.23 g/mol
InChI Key: WYFSGUQIECHHQG-UHFFFAOYSA-N
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Description

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiadiazole ring .

Scientific Research Applications

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to key enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

5-(2-methylpropyl)thiadiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-4(2)3-5-6(7(10)11)8-9-12-5/h4H,3H2,1-2H3,(H,10,11)

InChI Key

WYFSGUQIECHHQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=NS1)C(=O)O

Origin of Product

United States

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